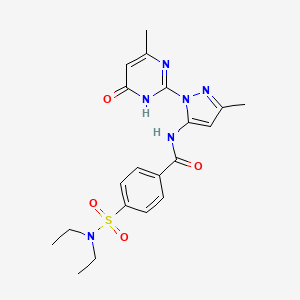

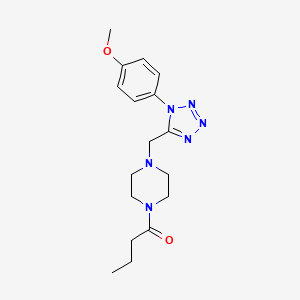

![molecular formula C26H20N2OS2 B2612371 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-1-carboxamide CAS No. 325988-60-1](/img/structure/B2612371.png)

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

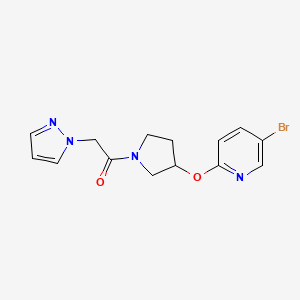

The compound contains several notable functional groups, including a benzothiazole, a tetrahydrobenzothiophene, and a naphthalene linked by amide bonds. Benzothiazoles are heterocyclic compounds with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory . Tetrahydrobenzothiophenes are sulfur-containing cyclic compounds, and naphthalene is a polycyclic aromatic hydrocarbon.

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzothiazole and tetrahydrobenzothiophene rings would contribute to the rigidity of the molecule, while the naphthalene ring could contribute to its aromaticity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amide bonds and the various ring structures. The benzothiazole ring, in particular, has been shown to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple ring structures could increase its stability and influence its solubility in various solvents .科学的研究の応用

Anti-Tubercular Compounds

Benzothiazole-based compounds, including the one , have been synthesized and studied for their anti-tubercular properties . These compounds have shown inhibitory effects against M. tuberculosis, with some new benzothiazole derivatives demonstrating better inhibition potency than standard reference drugs .

Antibacterial Agents

Some N’-(1,3-benzothiazol-2-yl)-arylamide derivatives have been synthesized and evaluated for their antibacterial properties . These compounds have shown variable activity against different strains of Gram-positive and Gram-negative bacteria .

Antimicrobial Drugs

Compounds with a benzothiazole nucleus have been used in the development of antimicrobial drugs . These drugs are used to treat a variety of infections caused by microorganisms.

Anticancer Agents

Benzothiazole derivatives have been associated with anticancer activity . They have been investigated for their potential to inhibit the growth of cancer cells.

Anti-Inflammatory Agents

Benzothiazole-based compounds have been studied for their anti-inflammatory properties . These compounds can potentially be used to treat conditions characterized by inflammation.

Antihypertensive Agents

Compounds containing a benzothiazole nucleus have been used in the development of antihypertensive agents . These drugs are used to manage high blood pressure.

Anticonvulsants

Benzothiazole derivatives have been investigated for their anticonvulsant properties . These compounds can potentially be used to prevent or reduce the severity of epileptic seizures.

QSAR Modeling

Quantitative structure-activity relationship (QSAR) modeling has been used to establish a correlation between the physicochemical properties of benzothiazole-based compounds and their biological activity . This approach can help in the design of new compounds with desired properties.

作用機序

Target of Action

The primary targets of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-1-carboxamide Benzothiazole derivatives have been extensively investigated and are associated with diverse biological activities . They have shown promising activity against various bacterial strains .

Mode of Action

The specific interaction of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-1-carboxamide Benzothiazole derivatives have been found to exhibit inhibitory effects against various bacterial strains .

Biochemical Pathways

The specific biochemical pathways affected by N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-1-carboxamide Benzothiazole derivatives have been associated with a range of biological activities, suggesting they may interact with multiple pathways .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-1-carboxamide The admet calculation of similar benzothiazole derivatives showed a favourable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-1-carboxamide Certain benzothiazole derivatives have shown promising activity against staphylococcus aureus, indicating potential bactericidal activity .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-1-carboxamide The synthesis of similar benzothiazole derivatives was achieved under relatively milder reaction conditions .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2OS2/c29-24(18-12-7-9-16-8-1-2-10-17(16)18)28-26-23(19-11-3-5-14-21(19)30-26)25-27-20-13-4-6-15-22(20)31-25/h1-2,4,6-10,12-13,15H,3,5,11,14H2,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZHMXZSHWYFSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43)C5=NC6=CC=CC=C6S5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

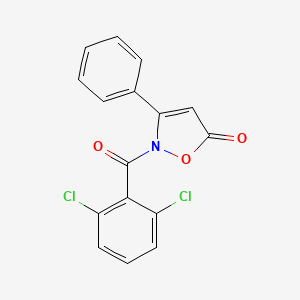

![1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B2612288.png)

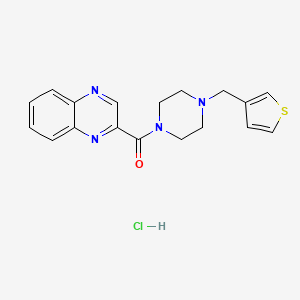

![tert-butyl N-[(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-yl]carbamate](/img/structure/B2612290.png)

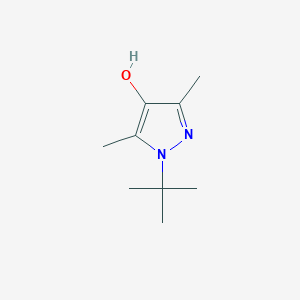

![2-chloro-1-{1-[2-(cyclohex-1-en-1-yl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2612297.png)

![N-(3,4-dimethylphenyl)-2-{[5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2612300.png)